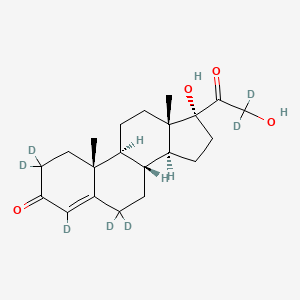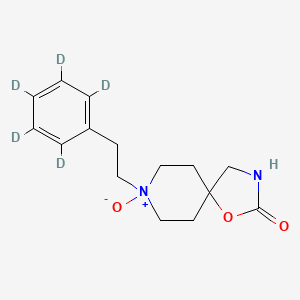
(R)-2-(Tetrahydropyranyloxy)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Tetrahydropyranyloxy)propionic acid is an organic compound that features a tetrahydropyranyl (THP) protecting group attached to a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ®-2-(Tetrahydropyranyloxy)propionic acid typically involves the protection of the hydroxyl group of ®-2-hydroxypropionic acid (lactic acid) with a tetrahydropyranyl group. This can be achieved through the reaction of ®-2-hydroxypropionic acid with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl ether.
Industrial Production Methods
While specific industrial production methods for ®-2-(Tetrahydropyranyloxy)propionic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Tetrahydropyranyloxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the removal of the tetrahydropyranyl group, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-2-(Tetrahydropyranyloxy)propionic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of asymmetric synthesis.
Biology: The compound can be used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be involved in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).
Industry: The compound’s derivatives can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(Tetrahydropyranyloxy)propionic acid involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other functional sites. The protecting group can be removed under acidic conditions, revealing the free hydroxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Methoxymethoxy)propionic acid: Similar in structure but with a methoxymethyl protecting group instead of a tetrahydropyranyl group.
®-2-(Benzyloxy)propionic acid: Features a benzyloxy protecting group, offering different reactivity and stability profiles.
Uniqueness
®-2-(Tetrahydropyranyloxy)propionic acid is unique due to the stability and ease of removal of the tetrahydropyranyl protecting group. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
(2R)-2-(oxan-2-yloxy)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
InChI-Schlüssel |
CEFRORNCZFPJCT-ULUSZKPHSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)OC1CCCCO1 |
Kanonische SMILES |
CC(C(=O)O)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
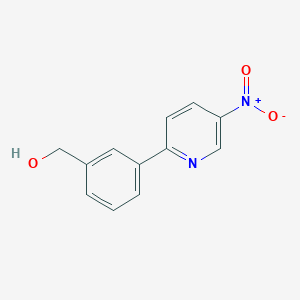
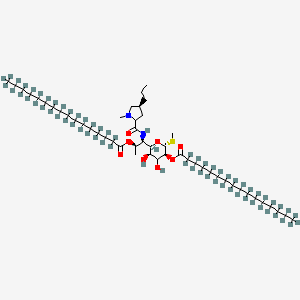
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
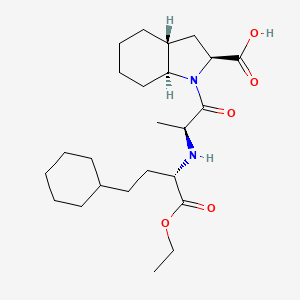

![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
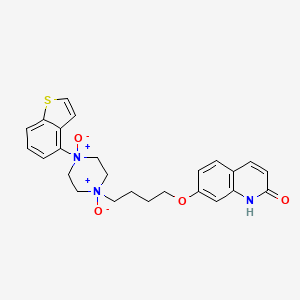
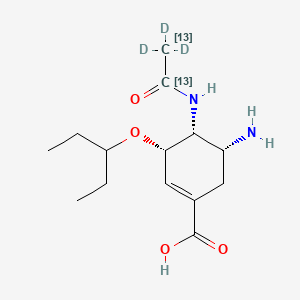
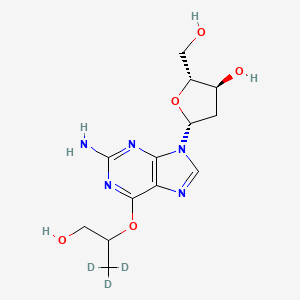
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
